1-(3-(1-Benzylpyrrolidin-2-yl)pyridin-2-yl)azepane
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Overview
Description
1-(3-(1-Benzylpyrrolidin-2-yl)pyridin-2-yl)azepane is a complex organic compound that features a unique structure combining a pyrrolidine ring, a pyridine ring, and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(1-Benzylpyrrolidin-2-yl)pyridin-2-yl)azepane typically involves multi-step organic synthesis. One common approach includes:
Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring is synthesized through cyclization reactions.
Introduction of the Pyridine Ring: The pyridine ring is introduced via nucleophilic substitution reactions, often using pyridine derivatives.
Formation of the Azepane Ring: The azepane ring is formed through ring-closing reactions, often involving amine precursors and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(3-(1-Benzylpyrrolidin-2-yl)pyridin-2-yl)azepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly on the pyridine and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents for nucleophilic substitution, and strong acids or bases for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-(1-Benzylpyrrolidin-2-yl)pyridin-2-yl)azepane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-(1-Benzylpyrrolidin-2-yl)pyridin-2-yl)azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-(1-Benzylpyrrolidin-2-yl)pyridin-2-yl)piperidine
- 1-(3-(1-Benzylpyrrolidin-2-yl)pyridin-2-yl)morpholine
- 1-(3-(1-Benzylpyrrolidin-2-yl)pyridin-2-yl)pyrrolidine
Uniqueness
1-(3-(1-Benzylpyrrolidin-2-yl)pyridin-2-yl)azepane is unique due to its combination of three distinct ring systems, which confer specific steric and electronic properties. This uniqueness makes it a valuable compound for exploring new chemical space and developing novel therapeutic agents.
Properties
Molecular Formula |
C22H29N3 |
---|---|
Molecular Weight |
335.5 g/mol |
IUPAC Name |
1-[3-(1-benzylpyrrolidin-2-yl)pyridin-2-yl]azepane |
InChI |
InChI=1S/C22H29N3/c1-2-7-16-24(15-6-1)22-20(12-8-14-23-22)21-13-9-17-25(21)18-19-10-4-3-5-11-19/h3-5,8,10-12,14,21H,1-2,6-7,9,13,15-18H2 |
InChI Key |
KQIIZZICHODSKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=CC=N2)C3CCCN3CC4=CC=CC=C4 |
Origin of Product |
United States |
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